3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Electrophilic aromatic substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-withdrawing substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration or bromine for bromination are used. The reactions are usually conducted in the presence of a catalyst, such as sulfuric acid or iron(III) chloride.
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate esters: Formed by the reaction with alcohols
Nitrated or halogenated derivatives: Formed by electrophilic aromatic substitution
Scientific Research Applications
3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Research: It is used in the study of enzyme inhibitors and as a probe to investigate biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, such as proteins and enzymes. This reactivity can be exploited to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the phenoxy group with chlorine and fluorine substituents.
2-Chloro-4-fluorophenol: Contains the phenoxy group with chlorine and fluorine substituents but lacks the sulfonyl chloride group.
4-Fluorophenylsulfonyl chloride: Contains the sulfonyl chloride group and a phenyl ring with a fluorine substituent but lacks the chlorine substituent and the propane chain.
Uniqueness
3-(2-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the combination of its sulfonyl chloride group and the phenoxy group with chlorine and fluorine substituents. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9Cl2FO3S |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl2FO3S/c10-8-6-7(12)2-3-9(8)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
NGNXLCUSDJFCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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